molecular formula C6H12ClNO2 B132711 Chloromethyl Diethylcarbamate CAS No. 133217-92-2

Chloromethyl Diethylcarbamate

Cat. No.: B132711
CAS No.: 133217-92-2
M. Wt: 165.62 g/mol
InChI Key: INYBDSYHTPGUKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl Diethylcarbamate can be synthesized through the reaction of diethylamine with chloromethyl chloroformate. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous flow of reactants through a reactor. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl Diethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Solvents: Anhydrous conditions, organic solvents like dichloromethane

Major Products Formed:

Scientific Research Applications

Chloromethyl Diethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Chloromethyl Methylcarbamate
  • Chloromethyl Ethylcarbamate
  • Chloromethyl Propylcarbamate

Comparison: Chloromethyl Diethylcarbamate is unique due to its specific reactivity with nucleophiles and its application in the synthesis of a wide range of pharmaceuticals and agrochemicals. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

chloromethyl N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBDSYHTPGUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564193
Record name Chloromethyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133217-92-2
Record name Chloromethyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl diethylcarbamate
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Synthesis routes and methods

Procedure details

To a stirred solution of chloromethyl chloroformate (7.09 g, 5.5 mmol) in heptane (100 mL) at −20° C. add a solution of diethylamine (10.4 g, 14.7 mmol) in heptane (50 mL), dropwise. Maintain the internal temperature between −15° C. to −5° C. and after 1 h quench the reaction with water. Separate the layers and wash the organic phase with 10% aqueous HCl, water and NaHCO3 solution. Dry the organic layer (MgSO4), filter and concentrate under reduced pressure to obtain 8.3 g of the title compound.
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl Diethylcarbamate
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Chloromethyl Diethylcarbamate

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